5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1261365-59-6
VCID: VC0166877
InChI: InChI=1S/C11H13F3N2Si/c1-17(2,3)9-7-4-5-15-10(7)16-6-8(9)11(12,13)14/h4-6H,1-3H3,(H,15,16)
SMILES: C[Si](C)(C)C1=C2C=CNC2=NC=C1C(F)(F)F
Molecular Formula: C11H13F3N2Si
Molecular Weight: 258.319

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1261365-59-6

Cat. No.: VC0166877

Molecular Formula: C11H13F3N2Si

Molecular Weight: 258.319

* For research use only. Not for human or veterinary use.

5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine - 1261365-59-6

Specification

CAS No. 1261365-59-6
Molecular Formula C11H13F3N2Si
Molecular Weight 258.319
IUPAC Name trimethyl-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]silane
Standard InChI InChI=1S/C11H13F3N2Si/c1-17(2,3)9-7-4-5-15-10(7)16-6-8(9)11(12,13)14/h4-6H,1-3H3,(H,15,16)
Standard InChI Key FNUJUBLSTKUWMI-UHFFFAOYSA-N
SMILES C[Si](C)(C)C1=C2C=CNC2=NC=C1C(F)(F)F

Introduction

Chemical Structure and Fundamental Properties

The compound 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine features a 7-azaindole core structure (1H-pyrrolo[2,3-b]pyridine) with two key substituents: a trifluoromethyl group at the 5-position and a trimethylsilyl group at the 4-position. This molecular arrangement creates a unique electronic distribution and reactivity profile that distinguishes it from related analogs.

Structural Components

The fundamental structure consists of:

  • A 1H-pyrrolo[2,3-b]pyridine core (7-azaindole) skeleton

  • A trifluoromethyl (CF₃) group at position 5

  • A trimethylsilyl (Si(CH₃)₃) group at position 4

The molecular formula is C₁₂H₁₃F₃N₂Si, representing a complex heterocyclic compound with both electron-withdrawing and electron-donating substituents strategically positioned on the bicyclic scaffold.

Physical and Chemical Properties

While specific data for this exact compound is limited, its properties can be extrapolated from similar compounds in the same class. Based on related structures, the following properties are anticipated:

PropertyExpected ValueBasis
Molecular Weight~270 g/molCalculated from molecular formula
Physical StateCrystalline solidBased on similar heterocycles
SolubilitySoluble in organic solvents (e.g., dichloromethane, DMSO)Inferred from similar 7-azaindole derivatives
Chemical StabilityStable under standard conditionsBased on 5-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine stability
Log P~3.2-4.0Estimated based on similar compounds with CF₃ groups

The trifluoromethyl group typically enhances lipophilicity while the trimethylsilyl group contributes to both lipophilicity and potentially modulates the electronic properties of the heterocyclic core .

Structural Relationships and Related Compounds

Structural Analogs

Several structurally related compounds have been described in the literature:

CompoundStructural DifferenceKey Properties
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineLacks 4-trimethylsilyl groupUsed as a precursor for various derivatives
5-(Trifluoromethyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridineContains ethynyl linker between position 4 and TMS groupEnhanced lipophilicity, potential for click chemistry applications
5-Bromo-4-ethyl-1H-pyrrolo[2,3-b]pyridine derivativesDifferent substituents at 4 and 5 positionsVarious biological activities depending on substitution patterns

Structure-Activity Relationships

The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively investigated for its biological activity, particularly as kinase inhibitors. The specific positioning of substituents significantly influences activity:

  • The 5-trifluoromethyl group typically enhances:

    • Metabolic stability by blocking potential oxidation sites

    • Membrane permeability through increased lipophilicity

    • Binding affinity to target proteins through electronic effects

  • The 4-position substitution pattern is critical for:

    • Orienting the molecule in binding pockets

    • Establishing key interactions with amino acid residues in target proteins

Structure Optimization and Medicinal Chemistry

Rational Design Considerations

The 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine structure represents a valuable scaffold for medicinal chemistry optimization efforts, with several key considerations:

  • The 5-trifluoromethyl group serves as an essential pharmacophore element:

    • It can form hydrogen bond interactions with target residues like G485

    • Its introduction significantly enhances potency (approximately 20-fold improvement in related compounds)

  • The 4-position substitution (trimethylsilyl group) is strategically positioned to:

    • Explore the hydrophobic pocket of target proteins

    • Potentially form van der Waals interactions with amino acid residues

    • Serve as a modifiable handle for further structural elaboration

Related CompoundPurityPrice RangeSupplier Information
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine99%+ HPLCUS $10.00-15.00/kgZhuozhou Wenxi Import and Export Co., Ltd
5-Trifluoromethyl-1H-pyrrolo[2,3-b]pyridine99%US $1.00/kgCareer Henan Chemical Co

This data suggests that precursors for the synthesis of 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine are commercially available, facilitating research into this compound's properties and applications.

Future Research Directions

Chemical Biology Applications

The unique structure of 5-(Trifluoromethyl)-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine also presents opportunities for chemical biology research:

  • The trimethylsilyl group could potentially serve as a handle for further functionalization

  • The compound might function as a chemical probe for studying FGFR signaling pathways

  • Structure-activity relationship studies could provide insights into optimal binding configurations for kinase inhibition

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